molecular formula C13H10BrN3O B3913917 2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B3913917
M. Wt: 304.14 g/mol
InChI Key: LKZOSXONTQMDJJ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis. This compound, in particular, has shown potential in antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 4-bromobenzohydrazide. The reaction is carried out in methanol as a solvent. The mixture is heated to boiling for about 20 minutes and then allowed to cool to room temperature. The product is obtained by slow evaporation of the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with different functional groups.

Scientific Research Applications

2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Exhibits antimicrobial properties, making it useful in studying bacterial inhibition.

    Medicine: Potential anticancer agent due to its ability to inhibit cancer cell growth.

    Industry: Used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with biological macromolecules. It can form stable complexes with metal ions, which can then interact with enzymes and proteins, inhibiting their function. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N’-[(1E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 2-BROMO-N’-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-BROMO-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structure, which includes a pyridine ring and a bromine atom. This structure allows it to form stable complexes with metal ions and exhibit significant biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-bromo-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c14-12-7-2-1-6-11(12)13(18)17-16-9-10-5-3-4-8-15-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZOSXONTQMDJJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
Reactant of Route 2
2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE
Reactant of Route 3
2-BROMO-N'-[(E)-(PYRIDIN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

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